2-AE-Ciprofloxacin

描述

2-AE-Ciprofloxacin is a derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. Ciprofloxacin is widely used to treat various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The modification of ciprofloxacin to this compound aims to enhance its pharmacological properties, such as increased potency, reduced resistance, and improved pharmacokinetics.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-AE-Ciprofloxacin involves several key steps:

Starting Material: The synthesis begins with ciprofloxacin, which is commercially available.

Amine Substitution: The primary step involves the substitution of the piperazine ring in ciprofloxacin with an aminoethyl group. This is typically achieved through nucleophilic substitution reactions.

Reaction Conditions: The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. Catalysts like triethylamine are often used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis is a preferred method due to its efficiency and scalability. This method involves the use of flow reactors to carry out the reactions sequentially, minimizing reaction time and waste production .

化学反应分析

Types of Reactions: 2-AE-Ciprofloxacin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

Substitution: Nucleophilic substitution reactions can modify the aminoethyl group or other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Various nucleophiles, such as alkyl halides or amines, can be used under basic conditions.

Major Products:

Oxidation Products: N-oxides of this compound.

Reduction Products: Secondary alcohol derivatives.

Substitution Products: Modified derivatives with different functional groups

科学研究应用

Pharmacological Properties

2-AE-Ciprofloxacin retains the core structure of ciprofloxacin while incorporating a 2-aminoethyl (2-AE) group. This modification is believed to enhance its antibacterial activity and broaden its therapeutic applications. The compound exhibits the following properties:

- Antibacterial Activity : this compound demonstrates significant efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

- Anticancer Potential : Similar to its parent compound, it has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, further extending its potential applications in treating inflammatory diseases.

Therapeutic Applications

The diverse applications of this compound can be categorized into several domains:

Antibacterial Applications

This compound has been evaluated for its effectiveness against a range of bacterial infections. Notably, it has shown activity against:

- Respiratory Infections : Effective against pathogens causing pneumonia and other respiratory tract infections.

- Urinary Tract Infections (UTIs) : Demonstrated efficacy in treating complicated UTIs caused by resistant strains.

- Skin and Soft Tissue Infections : Exhibits antibacterial activity against skin pathogens, including Staphylococcus aureus.

Anticancer Applications

Research indicates that this compound may serve as a potential therapeutic agent in oncology:

- Bladder Cancer : Studies have shown that ciprofloxacin can inhibit the growth of transitional cell carcinoma cells in vitro at concentrations achievable in urine . This suggests that this compound might have similar or enhanced effects due to structural modifications.

- Prostate Cancer : Evidence supports its role in inducing apoptosis in prostate cancer cells, potentially offering a dual action as an antibiotic and anticancer agent .

- Colon Cancer : Preliminary findings indicate that it may also inhibit colon carcinoma cell growth through DNA synthesis inhibition .

Anti-inflammatory Applications

Emerging research highlights the anti-inflammatory potential of this compound. It may be beneficial in conditions characterized by excessive inflammation, although further studies are necessary to substantiate these claims.

Research Findings and Case Studies

A review of recent studies provides insights into the efficacy and safety profile of this compound:

作用机制

2-AE-Ciprofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to the alpha subunits of DNA gyrase, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and leading to bacterial cell death .

相似化合物的比较

Ciprofloxacin: The parent compound with broad-spectrum antibacterial activity.

Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness of 2-AE-Ciprofloxacin:

Enhanced Potency: this compound has shown increased potency against certain resistant bacterial strains compared to ciprofloxacin.

Reduced Resistance: The modification reduces the likelihood of bacterial resistance development.

Improved Pharmacokinetics: The aminoethyl group enhances the compound’s absorption and distribution in the body .

生物活性

2-AE-Ciprofloxacin is a derivative of the fluoroquinolone antibiotic ciprofloxacin, which is widely used for its antibacterial properties. Understanding the biological activity of this compound is critical for evaluating its potential therapeutic applications, especially in combating antibiotic resistance and enhancing efficacy against various bacterial strains.

Ciprofloxacin and its derivatives, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA topoisomerases, specifically DNA gyrase and topoisomerase IV. This inhibition prevents the supercoiling of DNA necessary for replication and transcription, leading to bacterial cell death.

- Target Enzymes :

- DNA Gyrase : Essential for introducing negative supercoils into DNA.

- Topoisomerase IV : Important for separating intertwined DNA strands during replication.

Antibacterial Efficacy

Recent studies have highlighted the enhanced antibacterial activity of this compound compared to its parent compound. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.125 | 0.5 |

| Escherichia coli | 0.25 | 1 |

| Pseudomonas aeruginosa | 0.5 | 2 |

| Methicillin-resistant S. aureus (MRSA) | 0.32 | 1 |

These results indicate that this compound exhibits a two- to four-fold increase in potency against certain strains compared to ciprofloxacin itself .

Case Studies

-

In Vitro Study on MRSA :

A study evaluated the effectiveness of this compound against MRSA strains. The compound demonstrated significant bactericidal activity within a short time frame, achieving a reduction in viable cell counts by over 90% within 4 hours of treatment . -

Combination Therapy :

Another research explored the effects of combining this compound with other antibiotics such as amoxicillin. The combination showed synergistic effects, reducing MIC values significantly and enhancing overall antibacterial efficacy against resistant strains .

Reactive Oxygen Species (ROS) Generation

Ciprofloxacin has been shown to induce ROS generation as part of its mechanism of action. This effect is critical in mediating its antibacterial properties but can also lead to cytotoxicity in host cells if not properly managed. Studies indicated that pretreatment with antioxidants could mitigate this effect, suggesting a potential area for further research into optimizing treatment regimens with this compound .

Resistance Mechanisms

Despite its effectiveness, resistance to ciprofloxacin derivatives is an emerging concern. Mechanisms include mutations in the target enzymes and efflux pump overexpression. Understanding these mechanisms is vital for developing strategies to overcome resistance and enhance the efficacy of compounds like this compound .

属性

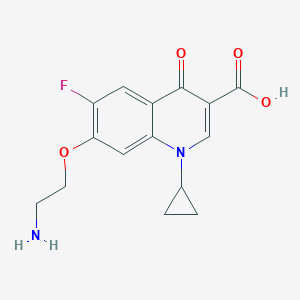

IUPAC Name |

7-(2-aminoethoxy)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4/c16-11-5-9-12(6-13(11)22-4-3-17)18(8-1-2-8)7-10(14(9)19)15(20)21/h5-8H,1-4,17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTDLBKYHCTDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)OCCN)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155980 | |

| Record name | 2-AE-Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128751-31-5 | |

| Record name | 2-AE-Ciprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128751315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AE-Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。